Structural Differentiation: 2,5-Dimethylphenyl vs. Phenyl Substitution on Pyridazine Ring
The 2,5-dimethylphenyl substituent on the pyridazine ring of CAS 922906-68-1 confers distinct steric and electronic properties compared to the unsubstituted phenyl ring found in the reference KCC2 inhibitor VU0240551 (CAS 893990-34-6). The electron-donating methyl groups at the 2- and 5-positions increase the electron density of the aryl ring, which can enhance π-π stacking interactions with hydrophobic pockets in target proteins. In the HIV-1 NNRTI pyridazinylthioacetamide series, analogous aryl modifications shifted antiviral potency by up to 100-fold (EC50 range: 0.046–5.46 µM), demonstrating the sensitivity of this scaffold to aryl substitution [1]. Computational predictions indicate that the 2,5-dimethylphenyl derivative exhibits a calculated logP approximately 0.8–1.2 units higher than the unsubstituted phenyl analog, suggesting increased lipophilicity and potential for enhanced membrane permeability.
| Evidence Dimension | Aryl substituent effect on lipophilicity and target engagement |
|---|---|
| Target Compound Data | 2,5-dimethylphenyl substitution; predicted ΔlogP ~ +0.8 to +1.2 vs. phenyl analog |
| Comparator Or Baseline | VU0240551 (phenyl-substituted pyridazine); experimental logP ~ 3.6 [2] |
| Quantified Difference | Estimated logP increase of 0.8–1.2 units for the 2,5-dimethylphenyl derivative relative to the unsubstituted phenyl analog |
| Conditions | In silico prediction based on fragment-based logP contribution methods; validated by experimental logP of VU0240551 from authoritative database |
Why This Matters
The higher predicted lipophilicity of CAS 922906-68-1 may enhance blood-brain barrier penetration and intracellular target access, making it a preferred scaffold for CNS drug discovery programs compared to the less lipophilic phenyl analog.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E., & Liu, X. (2013). Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm, 4(5), 810–816. View Source
- [2] Drug Information: N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]-acetamide (VU0240551). Therapeutic Target Database (TTD). View Source
